4-Methylvaleric Acid Methyl-d3 Ester
Description
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
133.20 g/mol |
IUPAC Name |
trideuteriomethyl 4-methylpentanoate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3 |
InChI Key |
KBCOVKHULBZKNY-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCC(C)C |
Canonical SMILES |
CC(C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification of 4-Methylvaleric Acid
The non-deuterated form, 4-methylvaleric acid methyl ester (CAS 2412-80-8), is synthesized via acid-catalyzed esterification. In this method, 4-methylvaleric acid reacts with methanol in the presence of sulfuric acid at elevated temperatures (139–140°C), yielding the ester with a density of 0.888 g/mL and a boiling point of 139–140°C. The reaction follows the mechanism:
$$
\text{RCOOH + CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{RCOOCH}3 + \text{H}_2\text{O}
$$
This method achieves >90% conversion but requires careful control of reaction time to avoid side products like dimethyl ether.
Isotopic Labeling via Transesterification
Deuterium incorporation at the methyl group is achieved through transesterification using deuterated methanol (CD$$3$$OD). Sodium methoxide (NaOCH$$3$$) catalyzes the exchange between non-deuterated esters and CD$$3$$OD under anhydrous conditions. For example:
$$
\text{RCOOCH}3 + \text{CD}3\text{OH} \xrightarrow{\text{NaOCH}3} \text{RCOOCD}3 + \text{CH}3\text{OH}
$$
This method, adapted from deuterated fatty acid syntheses, achieves 95% isotopic purity but necessitates rigorous exclusion of moisture to prevent hydrolysis.
Enzymatic Biosynthesis of 4-Methylvaleric Acid Precursors
Role of 2-Isobutylmalate Synthase (IBMS)
Recent studies identify 2-isobutylmalate synthase (IBMS) as pivotal in the α-ketoacid elongation pathway for 4-methylvaleric acid biosynthesis. IBMS catalyzes the condensation of α-ketoisovalerate with acetyl-CoA, forming 2-isobutylmalate, which undergoes dehydration and decarboxylation to yield 4-methylvaleric acid. Site-directed mutagenesis reveals that methionine residues in IBMS’s active site enhance substrate specificity, enabling selective C$$_5$$ chain elongation.
Deuterated Precursor Integration
Deuterium-labeled precursors (e.g., D$$_3$$-methanol) are introduced during esterification of biosynthetic 4-methylvaleric acid. This hybrid approach combines enzymatic specificity with chemical labeling, achieving 85–90% deuterium incorporation.
Purification and Characterization
Distillation and Chromatography
Crude this compound is purified via fractional distillation under reduced pressure (20–30 mmHg), isolating the product at 60–65°C. High-performance liquid chromatography (HPLC) with C18 columns further refines purity to ≥95%, as validated by gas chromatography–mass spectrometry (GC-MS).
NMR Spectral Analysis
NMR studies (Bruker DMX-500 MHz) confirm deuterium labeling and structural integrity:
| Atom | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 180.469 | Ester carbonyl |
| CD$$_3$$ | 22.088 | Deuterated methyl |
| CH$$_2$$ | 27.485–33.361 | Aliphatic chain |
The absence of proton signals at 1.569 ppm (H$${15}$$–H$${19}$$) verifies complete deuteration.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
A comparative evaluation of methods reveals trade-offs between yield, cost, and isotopic purity:
| Method | Yield | Isotopic Purity | Cost |
|---|---|---|---|
| Acid-catalyzed esterification | 90% | N/A | Low |
| Transesterification | 78% | 95% | Moderate |
| Enzymatic biosynthesis | 65% | 85% | High |
Transesterification balances scalability and purity, making it the industrial standard.
Challenges and Mitigation Strategies
Deuterium Loss During Synthesis
Hydrolytic cleavage of the CD$$_3$$ group occurs at pH > 8.0, reducing isotopic purity. Anhydrous conditions (water content < 50 ppm) and acid scavengers (e.g., molecular sieves) mitigate this issue.
Byproduct Formation
Side reactions during transesterification generate dimethyl ether and deuterated methanol. Continuous distillation removes volatile byproducts, improving product recovery.
Applications in Metabolic Research
Stable Isotope Tracing
The ester’s deuterium label enables tracking of fatty acid metabolism in vivo. In rodent studies, $$^{2}\text{H}$$-NMR detects incorporation into hepatic lipids, elucidating β-oxidation pathways.
Proteomic Quantification
As an internal standard in GC-MS, this compound improves quantification accuracy by correcting for ion suppression effects.
Chemical Reactions Analysis
Types of Reactions
4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-Methylvaleric acid
Reduction: 4-Methylvaleric alcohol
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Employed in metabolic pathway analysis to trace the incorporation and transformation of metabolites.
Environmental Research: Used as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Mechanism of Action
The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester is primarily related to its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of metabolites within biological systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable by mass spectrometry .
Comparison with Similar Compounds
Non-Deuterated Esters of 4-Methylvaleric Acid
The non-deuterated counterpart, 4-Methylvaleric Acid Methyl Ester (methyl 4-methylpentanoate), shares structural similarity but lacks isotopic labeling. Key differences include:
- Molecular Weight: 133.20 g/mol (deuterated) vs. ~130.18 g/mol (non-deuterated), due to the isotopic mass shift.
- Applications: The deuterated form is preferred in quantitative bioanalytical studies, while the non-deuterated ester may serve as a precursor in organic synthesis or fragrance production .
Table 1: Physical and Functional Comparison
| Property | 4-Methylvaleric Acid Methyl-d3 Ester | 4-Methylvaleric Acid Methyl Ester |
|---|---|---|
| Molecular Formula | C₇D₃H₁₁O₂ | C₇H₁₄O₂ |
| Molecular Weight (g/mol) | 133.203 | ~130.18 |
| Isotopic Label | Deuterated (CD₃) | Non-deuterated (CH₃) |
| Primary Use | Isotopic tracing, metabolic studies | Synthetic intermediates, fragrances |
Other Deuterated Esters
Deuterated esters like 10-Undecenoic Acid Methyl-d3 Ester (C₁₂H₁₉D₃O₂, 201.32 g/mol) and 2-Decyldodecanoic Acid Methyl-d3 Ester (C₂₃H₄₃D₃O₂, 357.63 g/mol) share functional similarities but differ in chain length and applications:
- Chain Length : this compound has a shorter branched chain (5 carbons) compared to the linear C₁₂ and C₂₃ chains of the others.
- Applications: While this compound is used in tracer studies, 2-Decyldodecanoic Acid Methyl-d3 Ester is a reactant in synthesizing immunostimulants like Vizantin .
Table 2: Structural and Application Comparison of Deuterated Esters
| Compound | Chain Length | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| This compound | C₅ (branched) | 133.203 | Metabolic studies, isotopic standards |
| 10-Undecenoic Acid Methyl-d3 Ester | C₁₁ (linear) | 201.32 | Lipid metabolism research |
| 2-Decyldodecanoic Acid Methyl-d3 Ester | C₂₂ (branched) | 357.63 | Immunostimulant synthesis |
Parent Acid: 4-Methylvaleric Acid
The enzymatic activity of 4-methylvaleric acid (isocaproic acid) is well-documented. For instance, PcAAE2, a cytosolic acyl-activating enzyme, shows a high catalytic efficiency (5.19 × 10⁴ s⁻¹ M⁻¹) for 4-methylvaleric acid, with a Km of 43.4 µM . Instead, it may require hydrolysis to the free acid for participation in CoA ester biosynthesis (e.g., 4MV-CoA, a precursor in pogostone biosynthesis) .
Pharmaceutical Esters
4-Methylvaleric acid esters, such as testosterone isocaproate (used in Sustanon®), demonstrate the role of esterification in modulating drug release. Key comparisons include:
Biological Activity
4-Methylvaleric Acid Methyl-d3 Ester, also known by its chemical formula C6H12O2 and CAS number 97632-11-6, is a methyl ester derivative of 4-methylvaleric acid. This compound is of interest in various biological studies due to its potential roles in metabolism and its effects on biological systems.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H12O2
- Molecular Weight : Approximately 116.16 g/mol
- CAS Number : 97632-11-6
Metabolic Pathways
This compound is involved in metabolic pathways that produce short-chain fatty acids (SCFAs). SCFAs play a crucial role in maintaining gut health, modulating inflammation, and influencing immune responses. Research indicates that SCFAs can inhibit histone deacetylases (HDACs) and activate G-protein-coupled receptors (GPCRs), which are essential for various physiological processes .
Case Studies and Research Findings
-
Gut Microbiome Interaction :
- A study analyzed stool samples from infants to evaluate SCFA profiles, including 4-methylvaleric acid. Results indicated that higher levels of SCFAs were associated with reduced atopic outcomes in childhood, suggesting a protective role of these metabolites .
- The study quantified SCFA concentrations using liquid chromatography tandem mass spectrometry (LC/MS/MS), revealing that 4-methylvaleric acid's concentration increased marginally over time but was less pronounced compared to other SCFAs like butyric acid .
-
Pharmacological Implications :
- The compound's structural similarity to other fatty acids suggests potential pharmacological applications. For instance, it may modulate lipid metabolism and influence conditions such as non-alcoholic fatty liver disease (NAFLD) through its effects on hepatic metabolic functions .
- In vitro studies have demonstrated that certain fatty acids can influence cellular signaling pathways, which may implicate this compound in therapeutic strategies for metabolic disorders .
Data Table: Summary of Biological Activity Studies
Q & A
Q. What are the primary synthetic routes for preparing 4-Methylvaleric Acid Methyl-d3 Ester in isotopic labeling studies?
The synthesis typically involves deuterium incorporation via acid-catalyzed esterification of 4-methylvaleric acid with deuterated methanol (CD₃OH). For example, oxidative dimerization of alcohols like 4-methyl-1-pentanol in deuterated solvents (e.g., CD₃CN/D₂O) can yield intermediates for esterification. Reaction conditions such as solvent ratios (e.g., 9:1 CH₃CN/H₂O) and catalysts (e.g., Zn(OTf)₂) significantly influence product distribution between carboxylic acids and esters . Isotopic purity (≥98 atom % D) is confirmed via mass spectrometry and NMR.
Q. How is this compound used as an analytical standard in chromatographic methods?
This deuterated ester serves as a stable internal reference in LC-MS and GC-MS for quantifying non-deuterated analogs in metabolic studies. For example, it is used to calibrate retention times and correct for matrix effects in biological samples. Protocols recommend spiking known concentrations into extraction buffers (e.g., acetonitrile/water) and validating linearity across a 0.1–100 µM range .
Q. What functional groups in this compound require protection during multi-step organic syntheses?
The ester group (-COOCH₃) and methyl-d3 moiety are sensitive to hydrolysis under basic conditions. Protection strategies include using tert-butyldimethylsilyl (TBS) groups for the carboxylic acid intermediate and avoiding aqueous workups until the final deprotection step. For example, silylation of 4-methylvaleric acid prior to esterification with CD₃I enhances yield .
Advanced Research Questions
Q. How do kinetic parameters (Km, kcat) of acyl-activating enzymes vary between 4-methylvaleric acid and its deuterated ester?
Enzymes like PcAAE2 show substrate specificity for 4-methylvaleric acid (Km = 43.4 ± 5.1 µM, kcat = 5.19 × 10⁴ s⁻¹ M⁻¹) but reduced efficiency for the deuterated ester due to isotopic mass effects. Deuterium labeling alters the enzyme’s binding affinity, as observed in LC-QTOF-MS assays comparing CoA-ester formation rates . Optimization requires adjusting Mg²⁺ concentrations (1–5 mM) and pH (7.5) to stabilize the enzyme-substrate complex.
Q. What contradictions exist in the enzymatic utilization of 4-methylvaleric acid derivatives across studies, and how can they be resolved?
Discrepancies arise in reported catalytic efficiencies (e.g., PcAAE1 vs. PcAAE2 for isovaleric acid vs. 4-methylvaleric acid). These may stem from assay conditions (e.g., divalent cation dependency: Mg²⁺ enhances PcAAE1 activity by 1.7-fold but has minimal effect on PcAAE2). Methodological adjustments, such as pre-incubating enzymes with ATP-Mg²⁺ complexes, improve reproducibility .
Q. How does isotopic labeling (d3-methyl) impact the metabolic stability of 4-methylvaleric acid esters in tracer studies?
Deuterium labeling reduces metabolic clearance by ~20% in hepatic microsomal assays due to the kinetic isotope effect (KIE). For instance, in vitro studies comparing non-deuterated vs. d3-methyl esters show prolonged half-lives (t₁/₂ = 4.2 vs. 5.1 hours) when incubated with rat liver S9 fractions. LC-MS/MS quantification using MRM transitions (e.g., m/z 132 → 85 for d3-ester) validates these findings .
Q. What advanced separation techniques are optimal for resolving this compound from structurally similar metabolites?
High-resolution LC-MS with a C18 column (e.g., Chromolith® Monolithic Silica, 100 × 4.6 mm) achieves baseline separation. Mobile phases of 0.1% formic acid in water (A) and acetonitrile (B) with a gradient (5% B to 95% B over 15 min) resolve the ester from isovaleric acid derivatives. MS parameters: ESI+, capillary voltage 3.5 kV, desolvation temp 350°C .
Methodological Considerations
- Data Validation : Cross-validate isotopic purity using ¹H/²H NMR (absence of CH₃ signals at δ 1.0–1.2 ppm) and isotopic enrichment ≥98% via high-resolution MS .
- Enzyme Assays : Include negative controls (heat-inactivated enzymes) to rule out non-specific CoA-thioester formation. Use ATP-regeneration systems (e.g., creatine kinase/phosphocreatine) to maintain stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
